molecular formula C7H8Cl2N2 B12945993 (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine

(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine

Cat. No.: B12945993
M. Wt: 191.05 g/mol
InChI Key: HWIGECABZBEBOC-BYPYZUCNSA-N
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Description

(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.

    Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts to induce asymmetry during the formation of the amine group.

    Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, with the addition of reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmitter release, or enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    3,5-Dichloro-4-aminopyridine: A structurally similar compound with different substitution patterns.

    1-(3,5-Dichloropyridin-4-yl)ethan-1-ol: An alcohol derivative with different chemical properties.

Uniqueness

(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets. Its dichloropyridine structure also provides distinct reactivity patterns compared to other pyridine derivatives.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m0/s1

InChI Key

HWIGECABZBEBOC-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1Cl)Cl)N

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)N

Origin of Product

United States

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